Octanol-Water Partition Coefficient (logP): Lipophilicity Advantage Over AIBN, AMBN, and ABVN
The computed logP of Heptanenitrile, 2,2'-azobis(2-methyl-) is 5.16 , representing a 3.8-fold numeric increase over AIBN (logP 1.1 ), a 2.2-fold increase over AMBN/V-59 (logP 2.32 ), and a 1.3-fold increase over the branched C7 analogue ABVN/V-65 (logP 4.08 ). All values were obtained using consistent ACD/LogP or comparable computational prediction methods, enabling cross-study comparison. The linear heptyl chains confer significantly greater partitioning into nonpolar phases than the iso-butyl (AIBN), sec-amyl (AMBN), or iso-amyl branched (ABVN) substituents.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.16 (computed, ACD/LogP method) |
| Comparator Or Baseline | AIBN logP = 1.1 (Omya technical datasheet); AMBN logP = 2.32 (Chemsrc computed); ABVN/V-65 logP = 4.08 (ChemSpider ACD/LogP) |
| Quantified Difference | 4.06 log units higher than AIBN; 2.84 log units higher than AMBN; 1.08 log units higher than ABVN |
| Conditions | Computed octanol-water partition coefficient at 25 °C; consistent computational methodology across sources (ACD/LogP or equivalent fragment-based prediction) |
Why This Matters
Higher logP directly predicts greater solubility and homogeneous dispersion in highly nonpolar monomers (e.g., long-chain acrylates, olefins, silicone-containing monomers), enabling initiator selection based on monomer lipophilicity matching rather than trial-and-error substitution.
